molecular formula C11H12O3 B081595 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane CAS No. 14700-56-2

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

Cat. No.: B081595
CAS No.: 14700-56-2
M. Wt: 192.21 g/mol
InChI Key: CUEWRDQTPIOQEG-UHFFFAOYSA-N
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Description

4-Phenyl-3,5,8-trioxa-bicyclo[510]octane is an organic compound characterized by a bicyclic structure containing three oxygen atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted epoxides with diols in the presence of acid catalysts. The reaction conditions often require moderate temperatures and specific solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. These studies aim to develop new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
  • 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
  • 4-Butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane

Uniqueness

4-Phenyl-3,5,8-trioxa-bicyclo[510]octane is unique due to its specific arrangement of oxygen atoms and the presence of a phenyl group This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which differentiate it from other similar compounds

Properties

IUPAC Name

4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-4-8(5-3-1)11-12-6-9-10(14-9)7-13-11/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEWRDQTPIOQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)COC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480735
Record name 4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14700-56-2
Record name 4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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